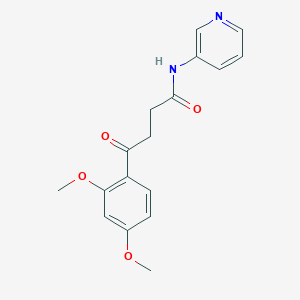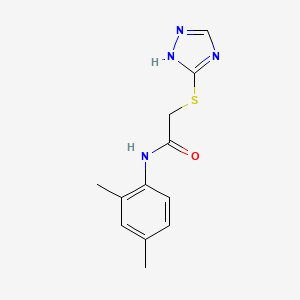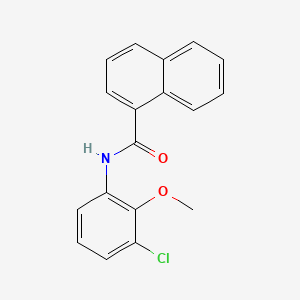![molecular formula C17H20N2O3S B5752541 N-(tert-butyl)-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B5752541.png)
N-(tert-butyl)-2-[(phenylsulfonyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butyl)-2-[(phenylsulfonyl)amino]benzamide, commonly known as BAY 41-2272, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BAY 41-2272 is a potent activator of the nitric oxide (NO)-soluble guanylyl cyclase (sGC) signaling pathway, which plays a crucial role in regulating various physiological processes in the body.
Scientific Research Applications
BAY 41-2272 has been extensively studied for its potential therapeutic applications in various diseases such as pulmonary hypertension, erectile dysfunction, and cardiovascular diseases. It has been shown to improve the function of the N-(tert-butyl)-2-[(phenylsulfonyl)amino]benzamide-sGC signaling pathway, leading to vasodilation, anti-inflammatory effects, and inhibition of smooth muscle cell proliferation. Additionally, BAY 41-2272 has been investigated for its potential role in the treatment of cancer, as it has been shown to induce apoptosis in cancer cells.
Mechanism of Action
BAY 41-2272 acts as a direct activator of the N-(tert-butyl)-2-[(phenylsulfonyl)amino]benzamide-sGC signaling pathway by binding to the heme moiety of sGC and increasing the production of cyclic guanosine monophosphate (cGMP). This leads to the activation of protein kinase G (PKG) and subsequent downstream effects such as vasodilation, inhibition of platelet aggregation, and anti-inflammatory effects.
Biochemical and physiological effects:
BAY 41-2272 has been shown to have various biochemical and physiological effects in the body. It has been demonstrated to improve endothelial function, decrease pulmonary arterial pressure, inhibit smooth muscle cell proliferation, and reduce inflammation. Additionally, BAY 41-2272 has been shown to have anti-tumor effects in various cancer cell lines.
Advantages and Limitations for Lab Experiments
One of the advantages of BAY 41-2272 in lab experiments is its potency and selectivity for the N-(tert-butyl)-2-[(phenylsulfonyl)amino]benzamide-sGC signaling pathway. This allows for precise modulation of this pathway without affecting other signaling pathways in the body. However, one of the limitations of BAY 41-2272 is its short half-life, which can limit its effectiveness in in vivo experiments.
Future Directions
There are several future directions for the study of BAY 41-2272. One potential area of research is the development of more potent and selective activators of the N-(tert-butyl)-2-[(phenylsulfonyl)amino]benzamide-sGC signaling pathway. Additionally, the therapeutic potential of BAY 41-2272 in various diseases such as cancer and cardiovascular diseases warrants further investigation. Finally, the use of BAY 41-2272 in combination with other drugs or therapies may lead to enhanced therapeutic effects.
Synthesis Methods
The synthesis of BAY 41-2272 involves the reaction of N-tert-butyl-2-aminobenzamide with phenylsulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the final compound in high yield and purity.
properties
IUPAC Name |
2-(benzenesulfonamido)-N-tert-butylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-17(2,3)18-16(20)14-11-7-8-12-15(14)19-23(21,22)13-9-5-4-6-10-13/h4-12,19H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMATWYSXMRXZHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-[(4-isobutoxybenzoyl)amino]benzoate](/img/structure/B5752458.png)

![S-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5752466.png)
![N-1,3-benzodioxol-5-yl-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5752469.png)





![N-(7-oxo-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-thiophenecarboxamide](/img/structure/B5752510.png)
![2-[(5-tert-butyl-2-furoyl)amino]benzoic acid](/img/structure/B5752515.png)
![ethyl (2-{[(2-nitrophenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5752518.png)
![ethyl 3-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5752520.png)
